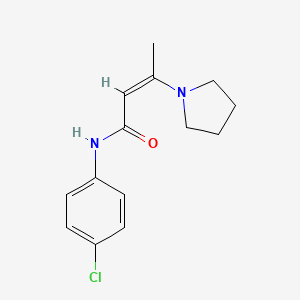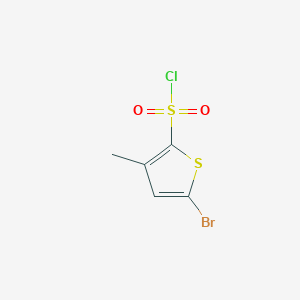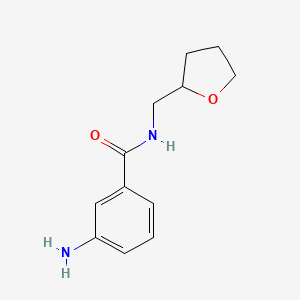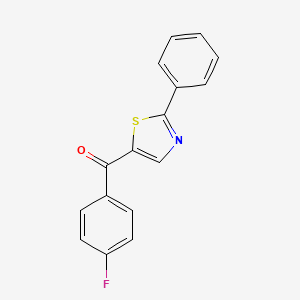
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide, also known as CP 55940, is a synthetic cannabinoid that was first synthesized in 1974 by Pfizer. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is used in scientific research to study the endocannabinoid system and its effects on the body.
作用机制
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 is a potent agonist of the cannabinoid receptors CB1 and CB2. When it binds to these receptors, it activates a series of intracellular signaling pathways that ultimately lead to a range of physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various intracellular signaling cascades.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 has been shown to have a range of biochemical and physiological effects. These include the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of neuronal activity in the brain. It has also been shown to have anti-tumor properties and may have potential as a cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 is that its effects can be complex and difficult to interpret, as it can interact with multiple signaling pathways and have both agonist and antagonist effects depending on the context.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 and the endocannabinoid system. One area of interest is the development of more selective agonists and antagonists for the cannabinoid receptors, which could help to elucidate the specific roles of these receptors in various physiological processes. Another area of interest is the investigation of the endocannabinoid system in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the context of psychiatric disorders, such as anxiety and depression. Finally, there is growing interest in the potential use of cannabinoids as therapeutic agents for a range of conditions, including pain, inflammation, and cancer.
合成方法
The synthesis of N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 involves several steps, starting with the reaction of 4-chlorobenzaldehyde with pyrrolidine to form 4-chloro-α-pyrrolidinobutyrophenone. This intermediate is then reacted with methylamine and acetic anhydride to form N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide.
科学研究应用
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide 55940 is used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a tool to investigate the role of cannabinoid receptors in various physiological and pathological processes, such as pain, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-3-pyrrolidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-11(17-8-2-3-9-17)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,16,18)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIWOIQVHTYGHX-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)Cl)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)NC1=CC=C(C=C1)Cl)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2976222.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2976225.png)

![N-(3-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2976227.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2976232.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide](/img/structure/B2976233.png)
![Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2976238.png)
![(5-methylthiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2976239.png)
![3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-amine](/img/structure/B2976240.png)

![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976242.png)
